Enteromycin
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Overview
Description
Enteromycin is an antibiotic compound isolated from the bacterium Streptomyces albireticuli and Streptomyces achromogenes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Enteromycin can be synthesized through various chemical reactions, including methylation, amidation, degradation, and catalytic reduction . The synthetic route involves the use of ethyl O-methyl-aci-nitroacetate as a starting material, which undergoes amidation to form hydroxyamido carbonyl amide (oxamide monoxime) .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic compound .
Chemical Reactions Analysis
Types of Reactions: Enteromycin undergoes several types of chemical reactions, including:
Methylation: Addition of a methyl group to the compound.
Amidation: Formation of an amide bond.
Degradation: Breakdown of the compound into smaller molecules.
Catalytic Reduction: Reduction of the compound using a catalyst.
Common Reagents and Conditions:
Methylation: Methanol and a suitable catalyst.
Amidation: Ammonia or amine derivatives.
Degradation: Acidic or basic conditions.
Catalytic Reduction: Hydrogen gas and a metal catalyst.
Major Products Formed:
Methylation: Methylated derivatives of this compound.
Amidation: Amide derivatives.
Degradation: Smaller organic molecules.
Catalytic Reduction: Reduced forms of this compound.
Scientific Research Applications
Enteromycin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its potential as an antibiotic for treating various bacterial infections.
Industry: Used in the development of new antibiotics and other pharmaceutical products
Mechanism of Action
Enteromycin exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of peptide bonds and thus blocking the synthesis of essential proteins required for bacterial growth and survival . This mechanism is similar to that of other antibiotics, such as erythromycin .
Comparison with Similar Compounds
Enteromycin is similar to other antibiotics in the same class, such as akazaoxime and A-76356, which are also derived from Streptomyces species . this compound is unique in its specific chemical structure and the types of reactions it undergoes. Other similar compounds include:
Akazaoxime: Possesses an aldoxime functionality.
This compound’s unique properties and broad-spectrum antibacterial activity make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
3552-16-7 |
---|---|
Molecular Formula |
C6H8N2O5 |
Molecular Weight |
188.14 g/mol |
IUPAC Name |
2-[[(E)-2-carboxyethenyl]amino]-N-methoxy-2-oxoethanimine oxide |
InChI |
InChI=1S/C6H8N2O5/c1-13-8(12)4-5(9)7-3-2-6(10)11/h2-4H,1H3,(H,7,9)(H,10,11)/b3-2+,8-4+ |
InChI Key |
UBAVPHLFRVPRCI-CRBCFSCISA-N |
Isomeric SMILES |
CO/[N+](=C/C(=O)N/C=C/C(=O)O)/[O-] |
Canonical SMILES |
CO[N+](=CC(=O)NC=CC(=O)O)[O-] |
Origin of Product |
United States |
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